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Cat. No.: B15589286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of

Tofacitinib M2, a key alcohol metabolite of the Janus kinase (JAK) inhibitor, Tofacitinib.

Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases, and a

thorough understanding of its metabolic fate is crucial for safety and efficacy assessments. This

document details the metabolic pathway leading to M2, the analytical techniques employed for

its identification and characterization, and the underlying signaling pathways of the parent drug.

Introduction to Tofacitinib Metabolism
Tofacitinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP)

enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[1] In

humans, Tofacitinib is metabolized into several metabolites, with the parent drug accounting for

the majority of the circulating radioactivity.[1][2] The identified metabolites are generally present

in low concentrations, each constituting less than 10% of the total circulating radioactivity in

plasma.[1][2] The primary metabolic pathways include N-demethylation, oxidation of the

piperidine and pyrrolopyrimidine rings, and oxidation of the piperidine ring side chain.[1][3]

Formation and Structure of Tofacitinib M2
Tofacitinib M2 is an alcohol metabolite formed through a metabolic cascade involving the

oxidative loss of the nitrile group from the parent molecule. The proposed mechanism suggests

an initial P450-mediated oxidation at the α-carbon to the nitrile, leading to the formation of an
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unstable cyanohydrin intermediate.[4] This intermediate then loses the nitrile group to form a

geminal diol metabolite (MX), which is subsequently reduced to the stable alcohol metabolite,

M2.[4]

The chemical structure of Tofacitinib M2 is 2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-

pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone.

Quantitative Analysis of Tofacitinib M2
While precise quantitative data for the in vivo or in vitro formation of Tofacitinib M2 is not

extensively available in public literature, studies on the overall metabolism of Tofacitinib

indicate that all metabolites, including M2, are minor components. In human plasma, each of

the eight identified metabolites accounts for less than 8% of the total circulating radioactivity.[1]

Table 1: Summary of Tofacitinib M2 Physicochemical and Metabolic Data

Parameter Value Reference

IUPAC Name

2-hydroxy-1-[(3R,4R)-4-

methyl-3-[methyl(7H-

pyrrolo[2,3-d]pyrimidin-4-

yl)amino]piperidin-1-

yl]ethanone

Molecular Formula C₁₅H₂₁N₅O₂

Molecular Weight 303.36 g/mol

Metabolic Pathway
Oxidation and loss of nitrile

group, followed by reduction
[4]

Relative Abundance
< 8% of total circulating

radioactivity
[1]

Key Enzymes
CYP450, Aldo-keto reductase

1C1, Aldehyde oxidase
[4]

Table 2: Spectral Data for Tofacitinib M2 (Hypothetical Representation)
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Note: Specific experimental MS/MS fragmentation and NMR chemical shift data for Tofacitinib

M2 are not publicly available. The following table is a representative illustration of the type of

data required for full structure elucidation.

Analytical Technique Parameter Expected Observation

High-Resolution Mass

Spectrometry (HRMS)
[M+H]⁺

Expected m/z value

corresponding to the exact

mass of the protonated

molecule.

Tandem Mass Spectrometry

(MS/MS)
Major Fragment Ions

Fragments corresponding to

the loss of the hydroxyacetyl

group, cleavage of the

piperidine ring, and

fragmentation of the

pyrrolopyrimidine core.

¹H NMR Spectroscopy Chemical Shifts (δ)

Signals corresponding to the

protons of the

pyrrolopyrimidine ring,

piperidine ring, methyl groups,

and the newly formed

hydroxymethyl group.

¹³C NMR Spectroscopy Chemical Shifts (δ)

Signals corresponding to the

carbon atoms of the

pyrrolopyrimidine and

piperidine rings, as well as the

carbonyl and hydroxymethyl

carbons.

Experimental Protocols for Structure Elucidation
The definitive identification and structural confirmation of Tofacitinib M2 would necessitate a

combination of advanced analytical techniques. Below are detailed methodologies

representative of the experiments required.
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In Vitro Metabolism Studies
Objective: To generate Tofacitinib metabolites, including M2, in a controlled environment.

Methodology:

Incubation: Tofacitinib is incubated with human liver microsomes (HLM) or S9 fractions,

which contain a rich complement of drug-metabolizing enzymes.[3][5] The incubation

mixture typically includes a NADPH-regenerating system to support CYP450 activity.[5]

Sample Preparation: Following incubation, the reaction is quenched, and the mixture is

processed to remove proteins and other interfering substances. This often involves protein

precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.[6]

Analysis: The supernatant is then analyzed by LC-MS/MS to detect and identify the

metabolites formed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analysis

Objective: To separate, detect, and obtain mass spectral data for Tofacitinib and its

metabolites.

Methodology:

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-

high-performance liquid chromatography (UHPLC) system equipped with a reversed-

phase C18 column is used for the separation of Tofacitinib and its metabolites.[6][7] A

gradient elution with a mobile phase consisting of an aqueous component (e.g.,

ammonium formate buffer) and an organic modifier (e.g., acetonitrile) is typically

employed.[7]

Mass Spectrometric Detection: The eluent from the LC system is introduced into a high-

resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both full scan

mode to determine the accurate mass of the metabolites and in tandem MS (MS/MS)

mode to obtain fragmentation patterns for structural elucidation.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the definitive confirmation of the M2

structure.

Methodology:

Sample Preparation: The M2 metabolite needs to be isolated and purified from the in vitro

metabolism incubates or synthesized as a reference standard.

NMR Analysis: The purified sample is dissolved in a suitable deuterated solvent, and a

suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and

HMBC. These experiments provide information on the proton and carbon environments,

proton-proton and proton-carbon correlations, which are essential for unambiguously

assigning the chemical structure.

Visualizations
Tofacitinib Metabolism to M2
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Metabolic Pathway of Tofacitinib to M2
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Caption: Metabolic conversion of Tofacitinib to its alcohol metabolite, M2.

Experimental Workflow for M2 Structure Elucidation
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Workflow for Tofacitinib M2 Structure Elucidation
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Caption: A typical experimental workflow for the structure elucidation of a drug metabolite.
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JAK-STAT Signaling Pathway Inhibition by Tofacitinib
Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway
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Caption: Tofacitinib inhibits the phosphorylation of STAT proteins by blocking JAKs.

Conclusion
The structure elucidation of Tofacitinib M2, an alcohol metabolite, is a critical step in

understanding the overall disposition of Tofacitinib. While it is established as a minor

metabolite, its formation via an oxidative decyanation pathway highlights a unique metabolic

route. The definitive structural confirmation relies on a combination of in vitro metabolism

studies and advanced analytical techniques, including high-resolution mass spectrometry and

nuclear magnetic resonance spectroscopy. Although specific quantitative and detailed spectral

data for M2 are not widely published, the established methodologies provide a clear path for its

comprehensive characterization in a research and drug development setting.
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[https://www.benchchem.com/product/b15589286#structure-elucidation-of-tofacitinib-m2-
alcohol-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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